2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline to form an intermediate, which is then reacted with morpholine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-piperidinoethyl)acetamide
- 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-pyrrolidinoethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide exhibits unique properties due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c21-17-5-1-15(2-6-17)13-20(25)23-14-19(24-9-11-26-12-10-24)16-3-7-18(22)8-4-16/h1-8,19H,9-14H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQHOPNTWVWFBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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